molecular formula C20H21ClN2O3S B2886477 4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 380544-40-1

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2886477
CAS RN: 380544-40-1
M. Wt: 404.91
InChI Key: NXPHRSLOUJZYAJ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O3S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

A structurally related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, served as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. These reactions produced dithiocarbamates, thioethers, and several ring-closed derivatives including pyrazolines, pyridines, and pyrimidobenzimidazoles, demonstrating the utility of such compounds in synthesizing a wide array of chemical entities for potential applications in material science and pharmaceuticals (Roman, 2013).

Antimicrobial Applications

Novel isoxazoline-incorporated pyrrole derivatives have been synthesized for antimicrobial evaluations. These derivatives, created through reactions involving structurally related pyrrole compounds, exhibited in vitro antibacterial activity, suggesting the potential of related compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).

Optical Device Applications

A derivative compound exhibited nonlinear optical absorption, revealing a transition from saturable absorption to reverse saturable absorption with increased excitation intensity. This suggests potential applications in optical devices such as limiters, highlighting the relevance of structurally related compounds in the field of photonics and optical materials science (Rahulan et al., 2014).

Photophysical Properties

The photolysis of 4-chloro-N,N-dimethylaniline in the presence of thiophene yielded 2-(4-N,N-dimethylaminophenyl) heterocycles, indicating the utility of related compounds in synthesizing materials with specific photophysical properties. This could be significant for developing new materials for electronic and photonic applications (Guizzardi et al., 2000).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for acylation reactions, suggesting that structurally similar compounds could find applications in catalysis, particularly in organic synthesis and green chemistry processes (Liu et al., 2014).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-22(2)10-4-11-23-17(15-5-3-12-27-15)16(19(25)20(23)26)18(24)13-6-8-14(21)9-7-13/h3,5-9,12,17,24H,4,10-11H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHGCBBCMAIWGZ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

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